Cas no 356531-45-8 (2-Chloro-N-(4-fluorobenzyl)aniline)

2-Chloro-N-(4-fluorobenzyl)aniline 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-(4-fluorobenzyl)aniline
- 2-Chloro-N-(4-fluorobenzyl)aniline, 97%
- AKOS000239461
- Oprea1_816344
- 356531-45-8
- 2-chloro-N-[(4-fluorophenyl)methyl]aniline
-
- MDL: MFCD03210760
- インチ: 1S/C13H11ClFN/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2
- InChIKey: CVEIHFFBWNNUJV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1NCC1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 235.0564052g/mol
- どういたいしつりょう: 235.0564052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 340.4±22.0 °C at 760 mmHg
- フラッシュポイント: 159.7±22.3 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-Chloro-N-(4-fluorobenzyl)aniline セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-(4-fluorobenzyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | H56454-1g |
2-Chloro-N-(4-fluorobenzyl)aniline, 97% |
356531-45-8 | 97% | 1g |
¥6029.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | H56454-250mg |
2-Chloro-N-(4-fluorobenzyl)aniline, 97% |
356531-45-8 | 97% | 250mg |
¥1883.00 | 2023-09-15 |
2-Chloro-N-(4-fluorobenzyl)aniline 関連文献
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1. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. Book reviews
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
2-Chloro-N-(4-fluorobenzyl)anilineに関する追加情報
Professional Introduction to 2-Chloro-N-(4-fluorobenzyl)aniline (CAS No. 356531-45-8)
2-Chloro-N-(4-fluorobenzyl)aniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 356531-45-8, this compound represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, comprising a chloro-substituted aniline core and a 4-fluorobenzyl side chain, make it a versatile building block for drug discovery and development.
The significance of 2-Chloro-N-(4-fluorobenzyl)aniline in modern medicinal chemistry stems from its ability to serve as a precursor for numerous pharmacophores. The presence of both chloro and fluorine substituents enhances its reactivity, allowing for further functionalization through various chemical transformations. These properties have made it a valuable asset in the design of novel therapeutic agents targeting diverse biological pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for oncological applications. The structural motifs present in 2-Chloro-N-(4-fluorobenzyl)aniline align well with the requirements for such inhibitors, particularly those targeting kinases and other enzymes involved in cancer progression. Studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against several kinases, making them attractive candidates for further optimization.
One of the most compelling aspects of 2-Chloro-N-(4-fluorobenzyl)aniline is its role in the development of targeted therapies. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, which are crucial factors in drug design. Recent publications have highlighted its use in synthesizing potent inhibitors of tyrosine kinases, which play a pivotal role in signal transduction pathways associated with cancer cell proliferation and survival.
The synthesis of 2-Chloro-N-(4-fluorobenzyl)aniline typically involves multi-step organic reactions, starting from readily available aromatic precursors. The chlorination step is critical, as it introduces the necessary electrophilic center for subsequent nucleophilic substitution reactions. The introduction of the 4-fluorobenzyl group further refines the compound's reactivity, enabling its incorporation into more complex molecular frameworks.
The pharmaceutical industry has shown particular interest in leveraging the versatility of 2-Chloro-N-(4-fluorobenzyl)aniline for drug development. Researchers have explored its potential in creating inhibitors for inflammatory diseases, neurodegenerative disorders, and infectious diseases. The compound's ability to undergo selective modifications allows for the tailoring of its pharmacological properties to meet specific therapeutic needs.
In conclusion, 2-Chloro-N-(4-fluorobenzyl)aniline (CAS No. 356531-45-8) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is set to grow even further.
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